molecular formula C8H19N B8253528 1-Hexanamine, 2-ethyl-, (2S)-

1-Hexanamine, 2-ethyl-, (2S)-

Cat. No.: B8253528
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-QMMMGPOBSA-N
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Description

1-Hexanamine, 2-ethyl-, (2S)-, also known as (S)-2-ethylhexan-1-amine, is an organic compound with the molecular formula C8H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the aliphatic amine family and is characterized by its primary amine group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexanamine, 2-ethyl-, (2S)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-ethylhexane with ammonia gas. The reaction proceeds as follows:

C8H17Cl+NH3C8H19N+HCl\text{C}_8\text{H}_{17}\text{Cl} + \text{NH}_3 \rightarrow \text{C}_8\text{H}_{19}\text{N} + \text{HCl} C8​H17​Cl+NH3​→C8​H19​N+HCl

This reaction typically requires anhydrous conditions and is carried out under a controlled atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of 1-Hexanamine, 2-ethyl-, (2S)- often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are preferred due to their scalability and efficiency in producing high yields of the desired amine.

Chemical Reactions Analysis

Types of Reactions

1-Hexanamine, 2-ethyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The primary amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reactions: Halogenated compounds or acid chlorides are often used in substitution reactions.

Major Products

    Oxidation: Produces nitriles or amides.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces a variety of substituted amines depending on the reagents used.

Scientific Research Applications

1-Hexanamine, 2-ethyl-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexanamine, 2-ethyl-, (2S)- involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and processes, making it a valuable compound in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: A straight-chain primary amine with similar chemical properties but lacks the branched structure of 1-Hexanamine, 2-ethyl-, (2S)-.

    2-Ethylhexylamine: A closely related compound with a similar structure but different stereochemistry.

    1-Amino-2-ethylhexane: Another isomer with a different arrangement of the alkyl chain.

Uniqueness

1-Hexanamine, 2-ethyl-, (2S)- is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. Its specific three-dimensional arrangement allows for selective interactions with chiral environments, making it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2S)-2-ethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHNHFOGQMKPOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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